3-Fluoro-2-vinylphenol
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Overview
Description
3-Fluoro-2-vinylphenol is an organic compound characterized by the presence of a fluorine atom and a vinyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Fluoro-2-vinylphenol can be synthesized through several methods, including the halogenation of phenols followed by a subsequent vinyl group introduction. One common approach involves the electrophilic aromatic substitution of phenol with fluorine to introduce the fluorine atom, followed by a dehydrogenation process to attach the vinyl group.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale chemical reactors where precise control of temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity. Advanced purification techniques, such as column chromatography, are employed to isolate the desired compound from by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-2-vinylphenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Produces this compound derivatives with increased oxidation states.
Reduction: Yields reduced forms of the compound, such as 3-Fluoro-2-vinylbenzene.
Scientific Research Applications
3-Fluoro-2-vinylphenol has found applications in various scientific fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Fluoro-2-vinylphenol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes, leading to cell death. The exact molecular targets and pathways can vary depending on the specific application and biological system.
Comparison with Similar Compounds
3-Fluoro-2-vinylphenol is structurally similar to other fluorinated phenols, such as 4-Fluoro-2-vinylphenol and 3-Fluoro-4-vinylphenol. its unique arrangement of the fluorine and vinyl groups imparts distinct chemical and biological properties. For example, the position of the fluorine atom can significantly influence the compound's reactivity and biological activity.
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Properties
Molecular Formula |
C8H7FO |
---|---|
Molecular Weight |
138.14 g/mol |
IUPAC Name |
2-ethenyl-3-fluorophenol |
InChI |
InChI=1S/C8H7FO/c1-2-6-7(9)4-3-5-8(6)10/h2-5,10H,1H2 |
InChI Key |
PDMNDJOQGDGMDN-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C=CC=C1F)O |
Origin of Product |
United States |
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